molecular formula C15H9NO7S B14258221 1,3-Dioxo-2-(4-sulfophenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid CAS No. 481054-38-0

1,3-Dioxo-2-(4-sulfophenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B14258221
CAS No.: 481054-38-0
M. Wt: 347.3 g/mol
InChI Key: UUNUFUZOIMFBBP-UHFFFAOYSA-N
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Description

1,3-Dioxo-2-(4-sulfophenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound known for its unique chemical structure and properties. This compound features a dioxoisoindoline core with a sulfophenyl group and a carboxylic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2-(4-sulfophenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the reaction of phthalic anhydride with aniline in the presence of glacial acetic acid under a nitrogen atmosphere at elevated temperatures . The reaction proceeds through the formation of an intermediate isoindoline derivative, which is then sulfonated to introduce the sulfophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-2-(4-sulfophenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the isoindoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted isoindoline derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

1,3-Dioxo-2-(4-sulfophenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dioxo-2-(4-sulfophenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical modifications. The sulfophenyl group plays a crucial role in its binding affinity and specificity towards these targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a dioxoisoindoline core and a sulfophenyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

481054-38-0

Molecular Formula

C15H9NO7S

Molecular Weight

347.3 g/mol

IUPAC Name

1,3-dioxo-2-(4-sulfophenyl)isoindole-5-carboxylic acid

InChI

InChI=1S/C15H9NO7S/c17-13-11-6-1-8(15(19)20)7-12(11)14(18)16(13)9-2-4-10(5-3-9)24(21,22)23/h1-7H,(H,19,20)(H,21,22,23)

InChI Key

UUNUFUZOIMFBBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)S(=O)(=O)O

Origin of Product

United States

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